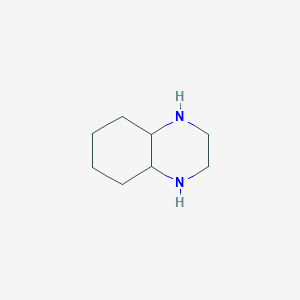

Decahydroquinoxaline

CAS No.: 90410-24-5

Cat. No.: VC3809084

Molecular Formula: C8H16N2

Molecular Weight: 140.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90410-24-5 |

|---|---|

| Molecular Formula | C8H16N2 |

| Molecular Weight | 140.23 g/mol |

| IUPAC Name | 1,2,3,4,4a,5,6,7,8,8a-decahydroquinoxaline |

| Standard InChI | InChI=1S/C8H16N2/c1-2-4-8-7(3-1)9-5-6-10-8/h7-10H,1-6H2 |

| Standard InChI Key | MDEXMBGPIZUUBI-UHFFFAOYSA-N |

| SMILES | C1CCC2C(C1)NCCN2 |

| Canonical SMILES | C1CCC2C(C1)NCCN2 |

Introduction

Chemical Structure and Isomerism

Key Structural Features:

-

Molecular Formula:

X-ray crystallography and NMR studies have confirmed that the cis isomer adopts a chair-chair conformation, while the trans isomer favors a boat-chair arrangement due to steric hindrance . This conformational flexibility is critical in mediating interactions with biological targets, such as nicotinic acetylcholine receptors .

Synthesis Methods

Reductive Amination and Cyclization

A more efficient approach employs reductive amination of 1,2-diaminocyclohexane with ketones or aldehydes. For example, Broadbent and Whittle’s method utilizes cyclohexanone and ammonium acetate under acidic conditions, achieving cis-decahydroquinoxaline in near-quantitative yields .

Example Reaction:

One-Pot Transition Metal-Catalyzed Synthesis

Recent advances leverage transition metals like rhodium (e.g., Rh(esp)) to catalyze cyclopropanation and ring-opening reactions, enabling stereoselective access to cis and trans isomers (Table 1) .

Table 1: Stereoselective Synthesis of Decahydroquinoxaline Using Rh Catalysts

| Entry | Catalyst | Substrate | Product Isomer | Yield (%) |

|---|---|---|---|---|

| 1 | Rh(esp) | 1a | cis | 48 |

| 2 | Rh(OAc) | 1b | trans | 64 |

Physical and Chemical Properties

Decahydroquinoxaline is a colorless to light yellow liquid at room temperature, with a flash point of 155°F (68°C) . Its solubility profile favors polar organic solvents like ethanol and dichloromethane, while it remains immiscible in water. Key properties include:

Table 2: Physicochemical Properties of Decahydroquinoxaline

Applications and Uses

Pharmaceutical Intermediate

Decahydroquinoxaline serves as a precursor to piperazine derivatives, which are pivotal in antipsychotic and antihistamine drugs . Its rigid bicyclic structure also mimics natural alkaloids, facilitating the synthesis of neuroactive compounds like pumiliotoxin C .

Agrochemical Development

The compound’s ability to act as a chelating agent has been exploited in designing herbicides and fungicides. For instance, decahydroquinoxaline-metal complexes exhibit enhanced stability in soil matrices .

Stereoisomerism and Analytical Characterization

The stereoisomers of decahydroquinoxaline are distinguishable via NMR and chiral chromatography. Key NOE correlations (e.g., between H-3 and H-9 in the cis isomer) confirm relative configurations .

Table 3: Analytical Data for Decahydroquinoxaline Isomers

| Isomer | NMR (δ, ppm) | Retention Time (min) |

|---|---|---|

| cis | 1.45 (m, 4H), 2.80 (m, 4H) | 12.3 |

| trans | 1.60 (m, 4H), 3.10 (m, 4H) | 14.7 |

| Supplier | Purity | Price (1g) |

|---|---|---|

| TRC | 95% | $45 |

| CymitQuimica | 95% | €880 |

| Sigma-Aldrich | 99% | $1,008 |

Recent Research and Developments

Recent studies focus on enantioselective syntheses using chiral auxiliaries like (R)-phenylglycinol . For example, vinylogous Mukaiyama-Mannich reactions achieve >90% enantiomeric excess for cis-195J, a neuroactive alkaloid analog . Additionally, radical cyclization strategies have enabled access to tricyclic derivatives with potential anticancer activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume